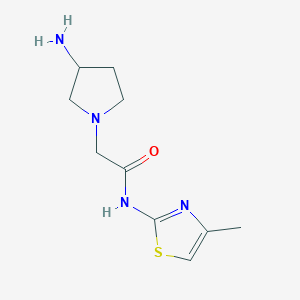

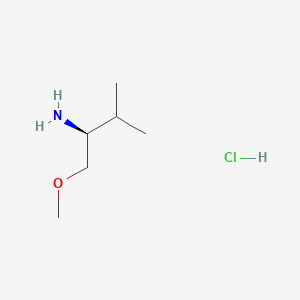

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Descripción general

Descripción

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide (AMT) is a small organic molecule with a wide range of applications in scientific research. It is a highly versatile compound, with applications in organic synthesis, drug design, and biochemistry. AMT is a synthetic compound, produced through a simple synthesis method, and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Biological Effects of Related Compounds

Biological Effects of Acetamide Derivatives : A review discusses the biological effects of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. This review emphasizes the need to update information on the toxicology of these chemicals, including environmental toxicology data not present in earlier reviews (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.

NMDA Receptors and Synaptic Trafficking : Research centered on NMDA receptors, focusing on molecular mechanisms from their biosynthetic pathway to their transport and role at excitatory synapses. This highlights the importance of understanding receptor functioning in the brain and its association with psychiatric and neurological diseases (Horak et al., 2014) Horak, M., Petralia, R., Kaniaková, M., & Sans, N. (2014). ER to synapse trafficking of NMDA receptors. Frontiers in Cellular Neuroscience, 8.

Ion Channel Modulators and Antiepileptic Research

α-Substituted Lactams and Acetamides in Epilepsy Treatment : A review discusses the promising activity of α-substituted lactams and acetamides in treating drug-resistant epilepsy, emphasizing their broad spectrum of anticonvulsant activity and excellent safety profile (Krivoshein, 2020) Krivoshein, A. (2020). α-Substituted Lactams and Acetamides: Ion Channel Modulators that show Promise in Treating Drug-resistant Epilepsy. Central nervous system agents in medicinal chemistry.

AMPA Receptor Agonists for Depression Treatment

AMPA Receptor Agonists : An article explores the potential antidepressant effects of AMPA receptor agonists, highlighting their rapid onset of action and effectiveness, which may pave the way for novel antidepressants (Yang et al., 2012) Yang, C., Zhou, W., Li, X., Yang, J., Szewczyk, B., Pałucha-Poniewiera, A., Poleszak, E., Pilc, A., & Nowak, G. (2012). A bright future of researching AMPA receptor agonists for depression treatment. Expert Opinion on Investigational Drugs, 21, 583-585.

Propiedades

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVGEVQQTFYBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)

![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)